molecular formula C14H10F2O B7978574 1-([1,1'-Biphenyl]-4-yl)-2,2-difluoroethanone

1-([1,1'-Biphenyl]-4-yl)-2,2-difluoroethanone

Cat. No.: B7978574
M. Wt: 232.22 g/mol
InChI Key: WAFIUYHDEWGCBJ-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-2,2-difluoroethanone is an organic compound that features a biphenyl group substituted with two fluorine atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2,2-difluoroethanone typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Difluoroethanone Group: The difluoroethanone group can be introduced via a Friedel-Crafts acylation reaction using a difluoroacetyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

In an industrial setting, the production of 1-([1,1’-Biphenyl]-4-yl)-2,2-difluoroethanone may involve large-scale batch or continuous flow processes. The key steps include:

    Catalytic Coupling: Utilizing palladium-catalyzed Suzuki coupling for the formation of the biphenyl core.

    Acylation: Employing Friedel-Crafts acylation with difluoroacetyl chloride under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-2,2-difluoroethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoroethanone group can form hydrogen bonds or interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-([1,1’-Biphenyl]-4-yl)-2,2-dichloroethanone: Similar structure but with chlorine atoms instead of fluorine.

    1-([1,1’-Biphenyl]-4-yl)-2,2-dibromoethanone: Similar structure but with bromine atoms instead of fluorine.

    1-([1,1’-Biphenyl]-4-yl)-2,2-diiodoethanone: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

1-([1,1’-Biphenyl]-4-yl)-2,2-difluoroethanone is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interactions. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.

Properties

IUPAC Name

2,2-difluoro-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c15-14(16)13(17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFIUYHDEWGCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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